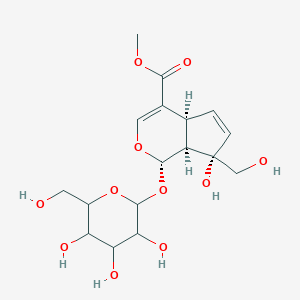
Gardenoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate is an iridoid glycoside compound predominantly found in the fruits of Gardenia jasminoides Ellis, a plant commonly used in traditional Chinese medicine. This compound is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and hepatoprotective effects .
科学的研究の応用
methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate has a wide range of applications in scientific research:
作用機序
Target of Action
Gardenoside, an iridoid glycoside, primarily targets hepatocytes . It is known for its hepatoprotective properties . It also interacts with inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and intracellular NFκB .
Mode of Action
This compound interacts with its targets to bring about a variety of changes. It has been shown to reduce the levels of inflammatory cytokines TNF-α, IL-1β, and IL-6, and inhibit the activation of NFκB . This suggests that this compound may exert its effects by modulating inflammatory responses.
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the biosynthesis of iridoid glycosides, a class of secondary metabolites in plants . The iridoid synthase (ISY) enzyme plays a key role in this pathway, catalyzing the cyclization of the precursor 8-oxogeranial into nepetalactol . Furthermore, this compound has been shown to ameliorate inflammation and modulate barrier dysfunction via the activation of the AMPK pathway .
Pharmacokinetics
It is known that this compound is one of the major bioactive constituents of gardenia jasminoides, a traditional chinese medicine . The concentration of this compound in a plant can be influenced by factors such as the species, genotype, physiology, developmental stage, and environmental conditions during growth .
Result of Action
This compound has a protective effect on hepatocytes. It has been shown to significantly decrease steatosis (fat accumulation) in HepG2 cells, a model for non-alcoholic fatty liver disease (NAFLD), without causing cytotoxicity . It also reduces the generation of reactive oxygen species (ROS), and attenuates pyroptosis and apoptosis in NAFLD models .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the production of secondary metabolites like this compound in plants can be affected by local geo-climatic and seasonal changes, external conditions of temperature, light, humidity, and developmental processes . Additionally, certain microorganisms, such as Lactobacillus plantarum KFY02, can enhance the action of this compound in the intestinal regulation of constipated mice .
生化学分析
Biochemical Properties
Gardenoside interacts with several enzymes and proteins. Three iridoid synthases (GjISY, GjISY2, and GjISY4) from Gardenia jasminoides have been identified, which are involved in the biosynthesis of iridoid glycosides, including this compound . These enzymes reduce 8-oxogeranial to nepetalactol and its open forms (iridodials), contributing to the formation of the iridoid scaffold .
Cellular Effects
This compound has been found to have significant effects on hepatocytes, particularly in the context of NAFLD . It reduces lipid accumulation, increases cell viability, reduces reactive oxygen species (ROS) generation, and attenuates pyroptosis and apoptosis in NAFLD .
Molecular Mechanism
This compound exerts its effects at the molecular level through interactions with various biomolecules. It hinders caspase-1-mediated hepatocyte pyroptosis through the CTCF/DPP4 signaling pathway . The direct interaction between CTCF and DPP4 has been confirmed, and this compound’s therapeutic effects might be achieved through controlling the expression of the direct target of CTCF (DPP4) and several downstream molecules .
Temporal Effects in Laboratory Settings
It has been observed that this compound treatment effectively reduces lipid accumulation and attenuates pyroptosis and apoptosis in NAFLD in both in vitro and in vivo models .
Metabolic Pathways
This compound is involved in several metabolic pathways. The iridoid synthases GjISY, GjISY2, and GjISY4 play a crucial role in the biosynthesis of iridoid glycosides, including this compound .
準備方法
Synthetic Routes and Reaction Conditions: methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate can be synthesized through various chemical reactions involving the iridoid scaffold. One common method involves the reduction of 8-oxogeranial to nepetalactol and its open forms (iridodials) using iridoid synthase enzymes . The reaction conditions typically include a temperature range of 60°C to 300°C, depending on the specific substrate and desired product .
Industrial Production Methods: Industrial production of gardenoside often involves the extraction from Gardenia jasminoides fruits. Techniques such as high-performance liquid chromatography (HPLC) and micellar electrokinetic chromatography (MEKC) are employed to separate and purify this compound from other iridoid compounds .
化学反応の分析
Types of Reactions: methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions involving gardenoside typically yield nepetalactol and iridodials.
Substitution: Substitution reactions can modify the glycoside moiety of this compound, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed under mild acidic or basic conditions to achieve substitution reactions.
Major Products:
Genipin: Formed through oxidation of this compound.
Nepetalactol and Iridodials: Products of reduction reactions involving this compound.
類似化合物との比較
- Geniposide
- Shanzhiside
- Crocetin and its esters
特性
CAS番号 |
24512-62-7 |
|---|---|
分子式 |
C17H24O11 |
分子量 |
404.4 g/mol |
IUPAC名 |
methyl (1S,4aS,7S,7aS)-7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C17H24O11/c1-25-14(23)8-5-26-15(10-7(8)2-3-17(10,24)6-19)28-16-13(22)12(21)11(20)9(4-18)27-16/h2-3,5,7,9-13,15-16,18-22,24H,4,6H2,1H3/t7-,9?,10-,11?,12?,13?,15+,16?,17-/m1/s1 |
InChIキー |
XJMPAUZQVRGFRE-ZESMJTLHSA-N |
SMILES |
COC(=O)C1=COC(C2C1C=CC2(CO)O)OC3C(C(C(C(O3)CO)O)O)O |
異性体SMILES |
COC(=O)C1=CO[C@H]([C@H]2[C@@H]1C=C[C@]2(CO)O)OC3C(C(C(C(O3)CO)O)O)O |
正規SMILES |
COC(=O)C1=COC(C2C1C=CC2(CO)O)OC3C(C(C(C(O3)CO)O)O)O |
同義語 |
gardenoside gardenoside, 1S(1alpha,4alplha,7beta,7alpha) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















